(Oxan-2-ylmethyl)hydrazine dihydrochloride
Overview
Description
Scientific Research Applications
Organic Synthesis Applications
Hydrazines are pivotal in organic synthesis, serving as precursors for the formation of various functional groups and structures. For example, hydrazones and oximes, derived from hydrazines, play a crucial role in conjugate formation, offering rapid reactions that can rival orthogonal cycloaddition-based conjugation chemistries, even at neutral pH levels (Kool et al., 2014). This capability is essential for synthesizing complex molecules efficiently.
Medicinal Chemistry and Drug Design
Hydrazine derivatives are instrumental in medicinal chemistry for synthesizing compounds with potential therapeutic effects. For instance, new series of 3(2h)-one pyridazinone derivatives, synthesized using hydrazine hydrate, showed significant antioxidant activity, which could be harnessed in drug development (Mehvish & Kumar, 2022). Such derivatives are often subject to molecular docking studies to evaluate their interactions with biological targets, providing insights into their potential as drug candidates.
Materials Science
In materials science, hydrazine derivatives find applications in developing green oxidizers for use in rocket propulsion, aiming to replace toxic substances like ammonium perchlorate and hydrazine itself. Research in this area focuses on the synthesis and evaluation of green oxidizers based on ammonium nitrate (AN) and other compounds, highlighting the ongoing efforts to find safer alternatives for aerospace applications (Kumar, 2019).
Analytical Chemistry
Hydrazine and its derivatives are also significant in analytical chemistry, where they are used as derivatization agents for the sensitive detection of various substances. A study on the electroanalytical determination of oxadiazon, a pesticide, involved the identification of its hydrolysis products, including hydrazine derivatives, using cyclic and square-wave voltammetry. This method allowed for the sensitive detection of oxadiazon in commercial products, demonstrating the utility of hydrazine derivatives in environmental monitoring (Garrido et al., 2001).
Safety And Hazards
The compound is classified as a Warning substance. Precautionary measures include avoiding inhalation, skin contact, and eye exposure. Refer to the provided MSDS for detailed safety information.
properties
IUPAC Name |
oxan-2-ylmethylhydrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2ClH/c7-8-5-6-3-1-2-4-9-6;;/h6,8H,1-5,7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDDVRLFZABQLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CNN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Oxan-2-ylmethyl)hydrazine dihydrochloride |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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